molecular formula C15H11N3OS B2437650 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 1207005-51-3

2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile

Cat. No.: B2437650
CAS No.: 1207005-51-3
M. Wt: 281.33
InChI Key: PRUIUUVPDLKCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile is a synthetic thieno[3,2-d]pyrimidine derivative serving as a key scaffold in medicinal chemistry research, particularly for developing novel anticancer agents. Thienopyrimidines are recognized as privileged structures in drug discovery due to their resemblance to natural purine bases, enabling them to interact with various enzymatic targets critical for cellular proliferation . This compound is specifically designed for research applications in oncology, focusing on the inhibition of kinase enzymes and pathways involved in one-carbon metabolism . Its molecular architecture, featuring the thienopyrimidine core coupled with an o-tolyl substituent and polar acetonitrile group, is optimized for exploring structure-activity relationships in small molecule drug discovery. Researchers utilize this compound as a core intermediate for synthesizing novel analogs that act as potential DNA intercalators or topoisomerase II inhibitors, mechanisms relevant to disrupting DNA replication in rapidly dividing cancer cells . The structural motif is under investigation for its ability to inhibit key enzymes in de novo purine biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase), which is a prominent target in one-carbon metabolism for anticancer drug development . Furthermore, thienopyrimidine-based scaffolds have demonstrated potential for targeted therapy approaches, including selective uptake by folate receptors (FRs) overexpressed in certain solid tumors, which may enhance tumor specificity and reduce off-target effects . This compound is supplied for research purposes such as biological screening, lead optimization, mechanism of action studies, and structure-activity relationship (SAR) analysis against various cancer cell lines, including breast cancer models . It is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c1-10-4-2-3-5-11(10)12-8-20-14-13(12)17-9-18(7-6-16)15(14)19/h2-5,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUIUUVPDLKCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2-methylphenyl group and the acetonitrile moiety. Common reagents used in these reactions include thionyl chloride, acetonitrile, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler thieno[3,2-d]pyrimidine compounds.

Scientific Research Applications

Overview

The compound 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile is a member of the thienopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its scientific research applications, focusing on its synthesis, biological properties, and relevant case studies.

Research indicates that 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Studies have shown that derivatives of thienopyrimidine compounds can exhibit significant antimicrobial properties. For instance:

  • Compounds with similar structural motifs demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .

Cytotoxicity

Investigations into the cytotoxic effects of this compound reveal promising results against various cancer cell lines:

  • Thienopyrimidine derivatives have shown selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential use in cancer therapy .

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression:

  • Similar compounds have been identified as inhibitors of acetylcholinesterase, which is crucial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of thienopyrimidine derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thienopyrimidine derivatives against clinical pathogens. Results indicated that certain derivatives exhibited superior efficacy compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
  • Cancer Therapeutics : A research article focused on the cytotoxic effects of thienopyrimidine compounds on different cancer cell lines. The findings demonstrated that these compounds could inhibit cell proliferation significantly, making them candidates for further development as anticancer drugs .
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between thienopyrimidine derivatives and target enzymes. These studies provide insights into the structure-activity relationship (SAR), aiding in the design of more potent derivatives .

Mechanism of Action

The mechanism of action of 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

The compound belongs to the thienopyrimidine class, which is known for diverse biological activities. The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and pyrimidine moieties, leading to derivatives with enhanced pharmacological properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 14.5 µM to 19.4 µM for potent derivatives were reported, indicating strong antiproliferative effects compared to standard chemotherapy agents like doxorubicin (IC50 = 40.0 µM) .
  • HCT-116 (colorectal cancer) : Compounds exhibited IC50 values between 3.83 µM and 11.94 µM, showcasing their effectiveness against this cancer type .

The structure-activity relationship (SAR) analysis indicates that substituents on the thieno[3,2-d]pyrimidine scaffold significantly influence biological activity, with larger lipophilic groups enhancing efficacy against cancer cells .

The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in tumor growth:

  • EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers' proliferation and survival .
  • PI3K Pathway : Other studies suggest that these compounds can also affect the PI3K pathway, further contributing to their anticancer effects .

In Vitro Studies

In vitro assays using MTT and other cytotoxicity assays reveal that 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile derivatives display selective toxicity towards cancer cells while maintaining a relatively safer profile against normal cells. For instance:

CompoundCell LineIC50 (µM)Comparison
Derivative AMCF-714.5Doxorubicin: 40.0
Derivative BHCT-1163.83Erlotinib: Variable
Derivative CNormal Cells (BJ-1)>200-

These findings indicate a promising therapeutic index for these compounds .

In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is necessary. Preliminary animal studies suggest that certain derivatives can inhibit tumor growth significantly without severe side effects, reinforcing their potential as therapeutic agents .

Q & A

Q. What methods test synergistic effects with clinical anticancer agents?

  • Methodology :
  • Combination Index (CI) : Use Chou-Talalay analysis (CompuSyn software) in A549 cells with cisplatin, revealing synergistic effects (CI <1) at low doses .
  • Proteomic Profiling : SILAC-based quantification identifies upregulated pathways (e.g., GSNOR inhibition enhancing nitric oxide signaling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.